

CalFluor 647 Azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **CalFluor 647 Azide**

Cat. No.: **B12374256**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 647 Azide is a state-of-the-art fluorogenic probe designed for the specific and sensitive detection of alkyne-tagged biomolecules. Its unique "turn-on" characteristic, where fluorescence is activated upon reaction, makes it an invaluable tool for a wide range of applications in cellular imaging, proteomics, and genomics. This guide provides an in-depth overview of **CalFluor 647 Azide**, including its physicochemical properties, detailed experimental protocols, and visualizations of its application in common research workflows.

Developed by the Bertozzi group, **CalFluor 647 Azide** is part of a palette of fluorogenic probes that are activated by copper-catalyzed or metal-free click chemistry.^{[1][2]} These probes are not fluorescent until they react with alkynes, a feature that significantly reduces background noise and eliminates the need for wash steps, which is particularly advantageous in live-cell and *in vivo* imaging.^{[1][2]} This far-red fluorescent dye is water-soluble and exhibits high purity, ensuring reproducibility in sensitive labeling experiments.^[3]

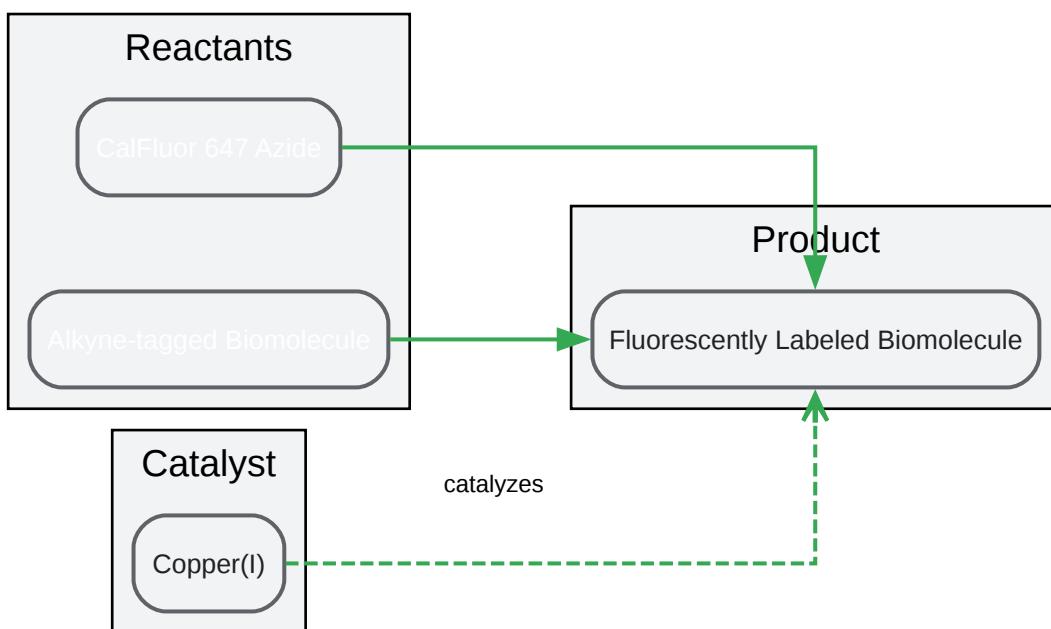
Physicochemical and Spectroscopic Properties

CalFluor 647 Azide is a dark red amorphous solid with a molecular weight of 933.24 g/mol and is soluble in water and DMSO. Its high purity of over 95% as determined by HPLC ensures reliable and reproducible results in various experimental settings. The key quantitative properties of **CalFluor 647 Azide** are summarized in the table below.

Property	Value	Reference
Molecular Weight	933.24 g/mol	
Appearance	Dark red amorphous solid	
Purity	>95% (HPLC)	
Solubility	Water, DMSO	
Excitation Maximum (post-click)	657 nm	
Emission Maximum (post-click)	674 nm	
Spectrally Similar Dyes	Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5	

Core Mechanism: Fluorogenic Click Chemistry

The central feature of **CalFluor 647 Azide** is its application in click chemistry, a bioorthogonal reaction that enables the specific ligation of an azide and an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common form of this reaction used with **CalFluor 647 Azide**. The fluorogenic nature of **CalFluor 647 Azide** stems from a photoinduced electron transfer (PeT) mechanism that quenches its fluorescence in the azide form. Upon reaction with an alkyne to form a stable triazole, the PeT process is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the detection of alkyne-labeled biomolecules with high signal-to-noise ratios.



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Diagram 1: The copper-catalyzed click chemistry reaction between **CalFluor 647 Azide** and an alkyne-tagged biomolecule.

Experimental Protocols

General Protocol for Labeling of Alkyne-Modified Biomolecules

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of alkyne-modified biomolecules with **CalFluor 647 Azide**. Optimization may be required for specific applications.

Materials:

- Alkyne-modified biomolecule (e.g., DNA, protein)
- **CalFluor 647 Azide**
- 2M Triethylammonium acetate buffer, pH 7.0
- Dimethyl sulfoxide (DMSO)

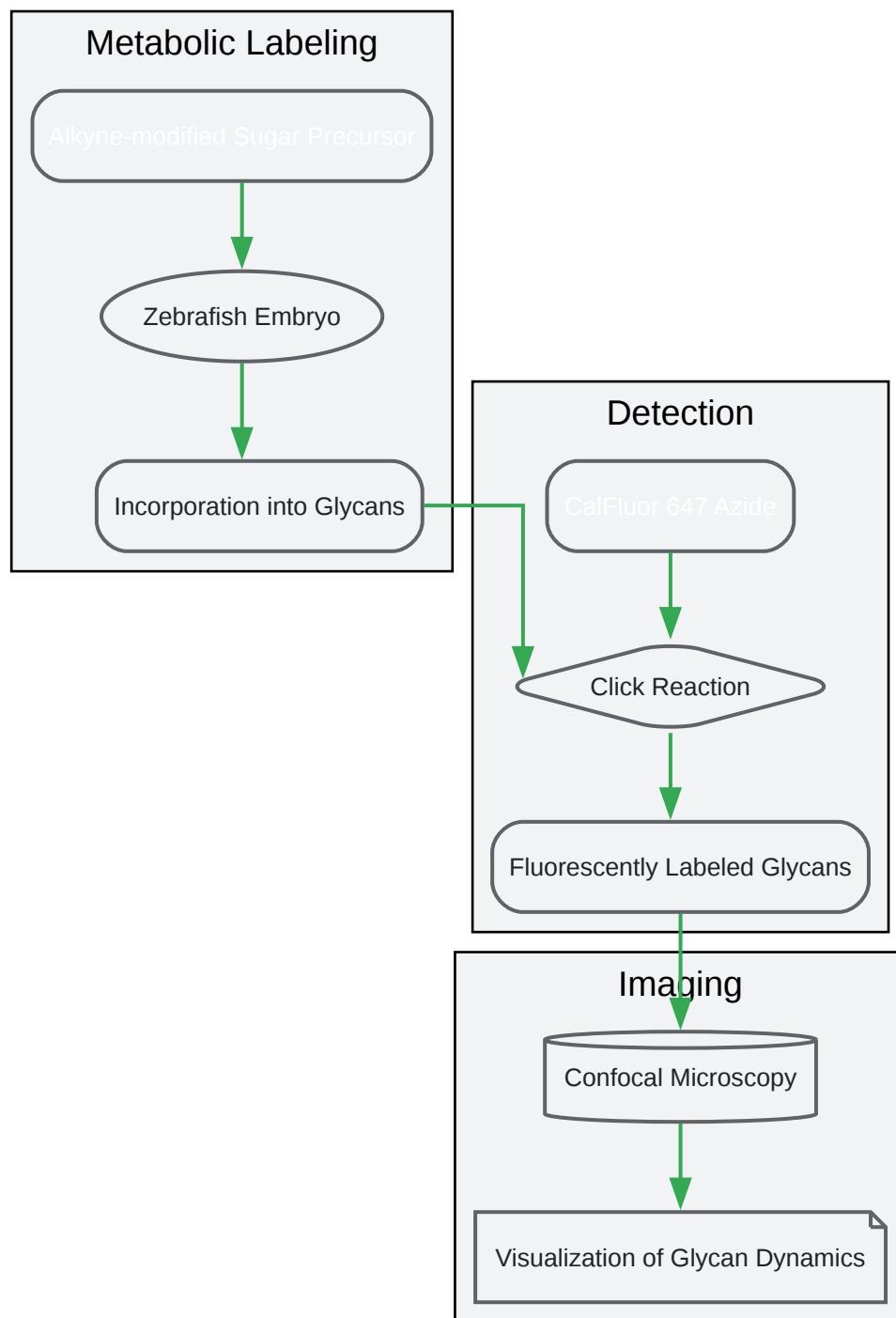
- 5 mM Ascorbic Acid Stock solution (freshly prepared)
- 10 mM Copper(II)-TBTA Stock in 55% DMSO
- Inert gas (e.g., nitrogen, argon)

Procedure:

- Dissolve the alkyne-modified biomolecule in water.
- Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
- Add DMSO and vortex to mix.
- Add **CalFluor 647 Azide** stock solution (10 mM in DMSO) and vortex.
- Add the required volume of 5 mM Ascorbic Acid Stock solution and vortex briefly.
- Bubble inert gas through the solution for 30 seconds to degas.
- Add the required amount of 10 mM Copper(II)-TBTA Stock.
- Flush the vial with inert gas and cap tightly.
- Vortex the mixture thoroughly. If precipitation is observed, heat the vial for 3 minutes at 80°C and vortex again.
- Incubate at room temperature overnight.
- The labeled conjugate can be purified by methods such as acetone or ethanol precipitation followed by RP-HPLC or PAGE.

Protocol for Metabolic Labeling and Visualization of Glycans in Zebrafish Embryos

This protocol outlines the *in vivo* labeling of glycans in zebrafish embryos using a metabolic precursor and subsequent detection with **CalFluor 647 Azide**. This method allows for the visualization of glycan biosynthesis and localization during development.



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Diagram 2: Workflow for metabolic labeling and in vivo imaging of glycans in zebrafish embryos.

Materials:

- Zebrafish embryos
- Alkyne-modified sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)
- **CalFluor 647 Azide**
- Click chemistry reaction buffer (containing copper sulfate, a copper ligand like THPTA, and a reducing agent like sodium ascorbate)
- Mounting medium

Procedure:

- Metabolic Labeling: Incubate zebrafish embryos in embryo medium containing the alkyne-modified sugar precursor for a desired period to allow for metabolic incorporation into glycans.
- Fixation (Optional): For fixed-cell imaging, fix the embryos in a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilization (Optional): If targeting intracellular glycans, permeabilize the embryos with a detergent (e.g., Triton X-100).
- Click Reaction: Incubate the embryos in the click chemistry reaction buffer containing **CalFluor 647 Azide**. The reaction is typically performed at room temperature and is complete within 30-60 minutes.
- Washing: Wash the embryos several times with an appropriate buffer (e.g., PBS) to remove unreacted reagents.
- Imaging: Mount the embryos and visualize the fluorescently labeled glycans using confocal microscopy.

Protocol for EdU Labeling of Proliferating Cells in Mouse Brain Tissue

This protocol describes the labeling of newly synthesized DNA in proliferating cells within mouse brain tissue using 5-ethynyl-2'-deoxyuridine (EdU) and subsequent detection with **CalFluor 647 Azide**.

Materials:

- Mouse
- 5-ethynyl-2'-deoxyuridine (EdU)
- **CalFluor 647 Azide**
- Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose)
- Cryostat or vibratome for tissue sectioning
- Click chemistry reaction buffer
- Mounting medium with DAPI

Procedure:

- EdU Administration: Administer EdU to the mouse via intraperitoneal (IP) injection. The dosage and timing will depend on the experimental design.
- Tissue Harvest and Fixation: At the desired time point, perfuse the mouse and harvest the brain. Post-fix the brain in 4% paraformaldehyde.
- Tissue Sectioning: Prepare brain slices using a cryostat or vibratome.
- Click Reaction: Incubate the tissue sections in the click chemistry reaction buffer containing **CalFluor 647 Azide**.
- Washing: Wash the sections to remove unreacted reagents.
- Counterstaining: Counterstain with a nuclear stain like DAPI.

- Mounting and Imaging: Mount the sections and visualize the EdU-positive (proliferating) cells using fluorescence microscopy. CalFluor 647 allows for robust visualization of EdU-labeled cells in tissue sections with excellent signal-to-noise ratios.

Applications

The unique properties of **CalFluor 647 Azide** make it suitable for a wide array of applications in biological research:

- Cell Proliferation Assays: Detection of EdU incorporation to identify and quantify proliferating cells *in vitro* and *in vivo*.
- Metabolic Labeling: Visualization of the biosynthesis and trafficking of various biomolecules, including glycans, proteins, and lipids, by incorporating alkyne-modified metabolic precursors.
- Bioconjugation: Labeling of proteins, peptides, and nucleic acids for subsequent detection and analysis.
- High-Resolution Imaging: Its brightness and photostability are advantageous for super-resolution microscopy techniques.
- Flow Cytometry: Quantification of labeled cells in a population.

Conclusion

CalFluor 647 Azide is a powerful and versatile tool for researchers in various fields of life sciences. Its fluorogenic nature, coupled with the specificity of click chemistry, enables highly sensitive and specific detection of biomolecules with minimal background interference. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of **CalFluor 647 Azide** in your research endeavors.

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References

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